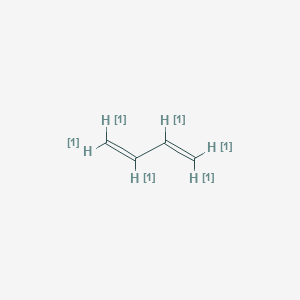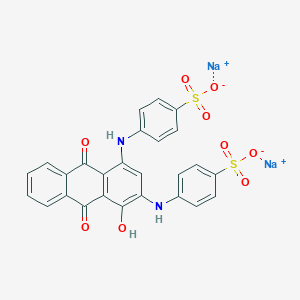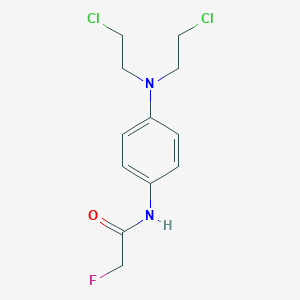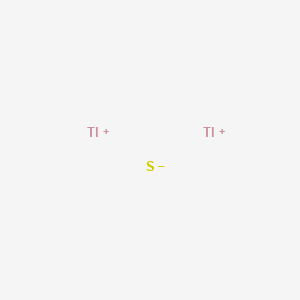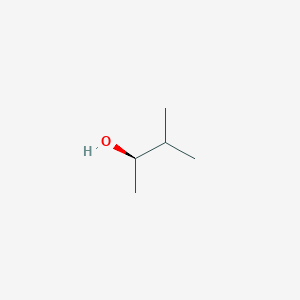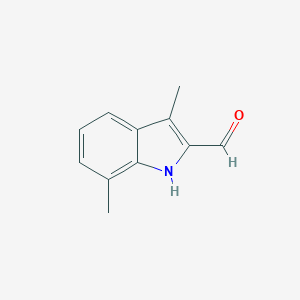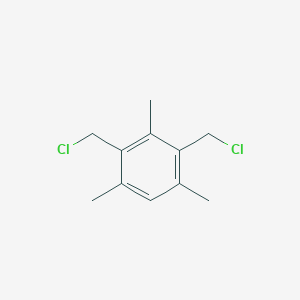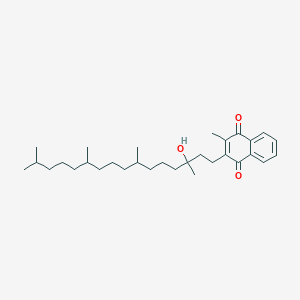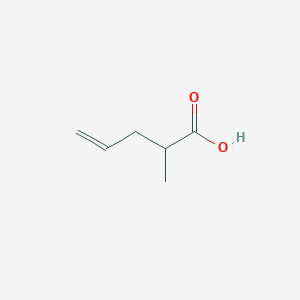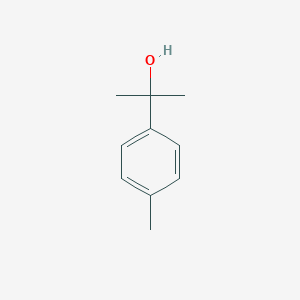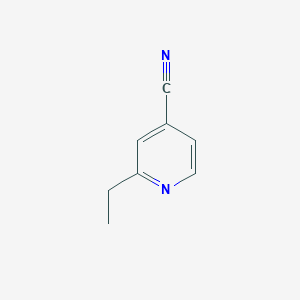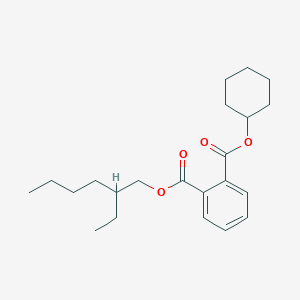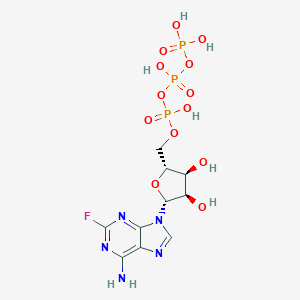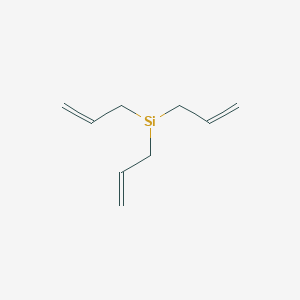
Triallylsilane
Übersicht
Beschreibung
Triallylsilane is an organosilicon compound with the molecular formula C9H16Si . It has an average mass of 152.309 Da and a mono-isotopic mass of 152.102127 Da .
Synthesis Analysis
Triallylsilane can be synthesized from allylmagnesium chloride . Other methods include a palladium-catalyzed allylic silylation using allylic alcohols and disilanes as precursors . This reaction proceeds smoothly under mild and neutral conditions and is suitable for the synthesis of regio- and stereodefined allylsilanes .
Molecular Structure Analysis
The molecular structure of triallylsilane consists of a silicon atom bonded to three allyl groups and one hydrogen atom . The systematic name for this compound is Triallylsilane .
Chemical Reactions Analysis
Triallylsilane can participate in various chemical reactions. For instance, it can undergo peroxide crosslinking in the presence of triallylcyanurate . The Si-H bond in triallylsilane is reactive, which makes it a valuable reagent in organic synthesis .
Physical And Chemical Properties Analysis
Triallylsilane is a colorless liquid with a boiling point of 166.5±9.0 °C at 760 mmHg . It has a vapor pressure of 2.3±0.3 mmHg at 25°C and an enthalpy of vaporization of 38.6±3.0 kJ/mol . The flash point is 49.7±14.0 °C .
Wissenschaftliche Forschungsanwendungen
- "Rh-catalyzed 1,4-addition of triallyl(aryl)silanes to α,β-unsaturated carbonyl compounds" by Kamei, T., Uryu, M., & Shimada, T. (2016). This study discusses the development of Rhodium (Rh)-catalyzed 1,4-addition of triallyl(aryl)silane to α,β-unsaturated carbonyl compounds. It highlights that triallyl(aryl)silanes are used as air- and moisture-stable silicon nucleophiles. The paper also notes that allylsilanes are converted to silanols in situ and undergo transmetalation, accepting a wide range of functionalized triallyl(aryl)silane and α,β-unsaturated carbonyl compounds (Kamei, Uryu, & Shimada, 2016).
Safety And Hazards
Eigenschaften
InChI |
InChI=1S/C9H15Si/c1-4-7-10(8-5-2)9-6-3/h4-6H,1-3,7-9H2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJDHCMHJLNUSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[Si](CC=C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triallylsilane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




